4-(3-Bromo-5-nitropyridin-2-yl)morpholine
Overview
Description
4-(3-Bromo-5-nitropyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C9H10BrN3O3 and its molecular weight is 288.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The research around compounds related to 4-(3-Bromo-5-nitropyridin-2-yl)morpholine has focused on their synthesis and structural characterization, often exploring their potential as intermediates for further chemical reactions. For instance, the synthesis and crystal structure of related nitro-, bromo-, and morpholine-containing compounds have been reported, highlighting their molecular structures and potential applications in developing new chemical entities with unique properties (Ibiş, Deniz, & Tuyun, 2010). Such compounds have been examined for their crystallography, showing specific conformations and interactions that could influence their reactivity and utility in chemical synthesis.
Chemical Reactions and Mechanisms
Research has delved into the reactions of nitro- and bromo-substituted pyridines with various amines, unveiling mechanisms that may be exploited in synthetic chemistry. For example, the reaction of 3-bromo-4-nitroquinoline 1-oxide with morpholine has revealed multistep ionic processes useful in constructing complex chemical structures (Hamana, Miura, Fujimura, & Takaku, 1990). These findings are critical for developing synthetic pathways for pharmaceuticals and materials science.
Biological Activities and Applications
Investigations into the biological activities of morpholine derivatives have identified potential antifungal, anticancer, and enzyme inhibitory effects. For instance, certain morpholine-based compounds have shown antifungal activity against Candida species, suggesting their potential as antifungal agents (Olender, Zaprutko, Mertas, Szliszka, Wyrozumski, & Krol, 2018). Moreover, morpholine-based metal(ii) complexes have been explored for their DNA/BSA interactions, cytotoxicity against cancer cells, and radical scavenging capabilities, highlighting the diverse therapeutic potentials of these compounds (Sakthikumar, Solomon, & Raja, 2019).
Advanced Materials and Phototherapy
Morpholine derivatives have also been investigated in the context of advanced materials, particularly in phototherapy for cancer treatment. A study introduced a smart near-infrared (NIR) photosensitizer with morpholine groups, demonstrating enhanced photodynamic/photothermal therapy effects within the tumor microenvironment (Tang, Xue, Yu, Chen, Cheng, Wang, Shao, & Dong, 2019). This application underscores the role of morpholine derivatives in developing next-generation therapeutic agents.
Properties
IUPAC Name |
4-(3-bromo-5-nitropyridin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDIJMQSMFYHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674528 | |
Record name | 4-(3-Bromo-5-nitropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-89-6 | |
Record name | 4-(3-Bromo-5-nitropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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